2-Desethyl-2-propylazithromycin

Descripción general

Descripción

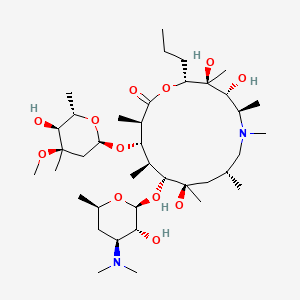

2-Desethyl-2-propylazithromycin: is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of an ethyl group and the addition of a propyl group to the azithromycin structure. It is often referred to as an impurity or a derivative in the context of azithromycin production and analysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desethyl-2-propylazithromycin typically involves the modification of azithromycin. The process includes the selective removal of an ethyl group and the subsequent addition of a propyl group. This can be achieved through various organic reactions, including substitution reactions under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is often carried out in specialized facilities equipped with the necessary technology to handle complex organic reactions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Desethyl-2-propylazithromycin undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds .

Aplicaciones Científicas De Investigación

Pharmacological Context

Azithromycin is primarily utilized for treating various bacterial infections, including respiratory, enteric, and genitourinary infections. It operates by inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication . The presence of impurities such as 2-desethyl-2-propylazithromycin can influence the pharmacological properties and safety profile of azithromycin formulations.

Role in Pharmaceutical Formulations

Impurity Analysis

this compound is classified as an impurity in azithromycin preparations. The presence of impurities can affect the stability, efficacy, and safety of drug formulations. Regulatory agencies like the FDA require comprehensive evaluations of impurities during drug development to ensure patient safety .

Stability Studies

Research indicates that this compound's stability under various conditions is critical for the overall stability of azithromycin formulations. Stability testing helps determine the degradation pathways and potential toxicological impacts associated with this impurity during storage and usage .

Toxicological Evaluations

Safety Assessments

Toxicological studies are essential for understanding the effects of impurities like this compound on human health. These assessments often involve evaluating the compound's effects on liver function and other organ systems in preclinical models. For instance, studies have shown that lower levels of certain impurities can significantly reduce hepatotoxicity associated with azithromycin .

Case Studies

A notable case study involved administering varying doses of azithromycin formulations containing different impurity levels to animal models. Results indicated that formulations with reduced levels of this compound exhibited improved safety profiles, emphasizing the importance of monitoring impurity concentrations in drug development .

Regulatory Implications

Abbreviated New Drug Application (ANDA)

In the context of regulatory submissions, this compound is relevant for ANDA filings with the FDA. This process requires detailed documentation regarding impurities to demonstrate that generic formulations are bioequivalent to their branded counterparts while ensuring safety standards are met .

Guidelines Compliance

Pharmaceutical companies must adhere to guidelines set forth by regulatory bodies concerning acceptable limits for impurities like this compound. Compliance ensures that products meet safety and efficacy standards before reaching consumers .

Research and Development

Future Research Directions

Ongoing research aims to better understand the implications of this compound in various therapeutic contexts. Investigations into its potential effects on drug metabolism and interaction with other pharmaceuticals are vital for developing safer azithromycin formulations.

Mecanismo De Acción

The mechanism of action of 2-Desethyl-2-propylazithromycin is similar to that of azithromycin. It binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting protein synthesis and thereby exerting its antibacterial effects. This binding prevents the translocation of peptides, ultimately leading to the inhibition of bacterial growth .

Comparación Con Compuestos Similares

Azithromycin: The parent compound from which 2-Desethyl-2-propylazithromycin is derived.

Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.

Clarithromycin: A derivative of erythromycin with improved pharmacokinetic properties.

Uniqueness: this compound is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound, azithromycin. These modifications can influence its stability, solubility, and biological activity .

Actividad Biológica

2-Desethyl-2-propylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is often classified as an impurity or derivative in the context of azithromycin production and analysis. Its structural modification involves the removal of an ethyl group and the addition of a propyl group to the azithromycin framework. The biological activity of this compound is of significant interest due to its potential implications in antibiotic efficacy and resistance.

The primary mechanism of action for this compound revolves around its interaction with bacterial ribosomes. It targets the 50S ribosomal subunit by binding to the 23S rRNA, which inhibits protein synthesis by obstructing translocation steps during translation. This mode of action is consistent with that of other macrolide antibiotics, suggesting that this compound may retain some antimicrobial properties despite being an impurity .

Biological Activity Overview

The biological activities attributed to this compound include:

Research Findings

Recent investigations into the biological activity of this compound have yielded some promising results:

- Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit various bacterial strains, although detailed comparative efficacy data against standard antibiotics are still needed.

- Chemical Stability and Degradation : The stability profile of this compound has been assessed, revealing that it remains stable under certain conditions, which is crucial for its potential therapeutic applications .

- Pharmacological Applications : Its potential use in combination therapies for antibiotic-resistant infections is under exploration, highlighting the need for further research into its pharmacodynamics and pharmacokinetics.

Case Study 1: Antibacterial Activity Assessment

A study conducted on the antibacterial activity of this compound involved testing against several Gram-positive and Gram-negative bacteria. The results indicated varying degrees of inhibition, suggesting that while it may not be as potent as azithromycin, it still possesses significant antibacterial properties.

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory effects of this compound in vitro. The results demonstrated a reduction in pro-inflammatory cytokine production in activated macrophages, indicating its potential role in managing inflammatory responses.

Data Table: Biological Activity Summary

| Activity Type | Description | Findings |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | Effective against various strains (specific data needed) |

| Anti-inflammatory | Reduction in cytokine production | Significant reduction observed in vitro |

| Chemical Stability | Stability under defined conditions | Remains stable; further studies required |

Propiedades

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-2-propyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74N2O12/c1-15-16-28-39(10,47)32(43)25(6)41(13)20-21(2)18-37(8,46)34(53-36-30(42)27(40(11)12)17-22(3)49-36)23(4)31(24(5)35(45)51-28)52-29-19-38(9,48-14)33(44)26(7)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,33+,34-,36+,37-,38-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMEZRLHVDXSC-SBXXAWCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10227226 | |

| Record name | 2-Desethyl-2-propylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763924-54-5 | |

| Record name | 2-Desethyl-2-propylazithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0763924545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Desethyl-2-propylazithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10227226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DESETHYL-2-PROPYLAZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K60AFU8FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.